2-((4-甲基酞嗪-1-基)硫代)-1-吗啉乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalazine-based compounds are a class of organic compounds that have shown promising results in various fields, particularly in medicinal chemistry . They have been studied for their potential as cytotoxic, anti-bacterial, and VEGFR2 inhibitors .
Synthesis Analysis
The synthesis of phthalazine-based compounds often involves chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate . The starting ester is then hydrazinolyzed, followed by azide coupling with an amino acid ester hydrochloride to produce several parent esters . These parent esters are then hydrazinolyzed to produce parent hydrazides . These hydrazides are used to make a series of dipeptides by reacting them with amino acid ester hydrochloride under azide coupling conditions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of phthalazine-based compounds include O-alkylation, hydrazinolysis, azide coupling, and condensation .
科学研究应用
反应和合成应用
合成路径和转化:已探索了相关化合物(如 2-硫代-1,3-恶嗪及其与吗啉的反应)的合成和转化,以创建具有潜在生物活性的新型衍生物。例如,Ph3P(SCN)2 与邻位羟基羧酸(包括 β-酮酸)的反应产生了新型 2-硫代-1,3-恶嗪,该恶嗪与吗啉反应后生成不稳定的 2-巯基-2-吗啉-1,3-恶嗪。观察到这些化合物表现出一些抗血小板活性,展示了其在治疗应用中的潜力 (Pritchard & Al‐Rawi, 2008).
生物学和药理学应用
抗菌和抗炎活性:吗啉和相关骨架的结构修饰已被研究其抗菌和抗炎特性。例如,包含吗啉的新型噻吩衍生物系列显示出有希望的抗炎活性,表明了开发新的治疗剂的潜力 (Helal 等人,2015)。另一项研究合成了含有吗啉部分的新型 1,2,4-三唑衍生物作为抗菌剂,突出了含吗啉化合物的多种生物学应用 (Sahin 等人,2012).
抗精神病和抗结核剂:吗啉衍生物的抗精神病和抗结核剂潜力也已得到评估。连接到具有吗啉取代基的哌嗪基的化合物被评估其多巴胺 D2 和血清素受体活性,表明在治疗精神分裂症中具有潜在应用 (Norman 等人,1996)。此外,吗啉与 2-(噻吩-2-基)二氢喹啉偶联对结核分枝杆菌表现出有效的抑制作用,展示了吗啉衍生物在开发新型抗结核疗法中的作用 (Marvadi 等人,2019).
作用机制
Phthalazine-based compounds, particularly those with phenyl phthalazinone moieties, have shown promising cytotoxicity against HCT-116 cells . They have also exhibited potent anti-bacterial activity . The molecular docking results of these compounds revealed a good binding disposition and the ligand–receptor interactions like the co-crystallized ligand of the VEGFR2 protein, which may be the proposed mode of action .
安全和危害
未来方向
属性
IUPAC Name |
2-(4-methylphthalazin-1-yl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-12-4-2-3-5-13(12)15(17-16-11)21-10-14(19)18-6-8-20-9-7-18/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAWMDXQYHSYSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methylphthalazin-1-yl)thio)-1-morpholinoethanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。